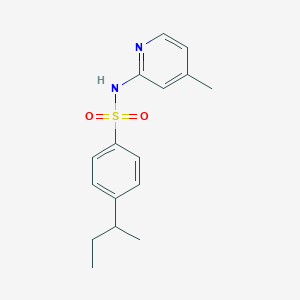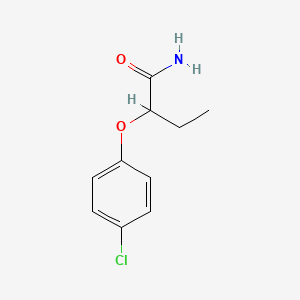![molecular formula C18H18N2O4 B5351257 N-{2-[(propylamino)carbonyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5351257.png)
N-{2-[(propylamino)carbonyl]phenyl}-1,3-benzodioxole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[(propylamino)carbonyl]phenyl}-1,3-benzodioxole-5-carboxamide, also known as ML297, is a chemical compound that has gained significant attention in the scientific community due to its potential use as a therapeutic agent. ML297 is a small molecule that has been shown to modulate the activity of ion channels, specifically the KCNQ potassium channels.
作用機序
The mechanism of action of N-{2-[(propylamino)carbonyl]phenyl}-1,3-benzodioxole-5-carboxamide involves the modulation of KCNQ potassium channels. KCNQ channels are involved in the regulation of neuronal excitability, and their dysfunction has been implicated in several neurological disorders. This compound has been shown to increase the activity of KCNQ2/3 channels, which leads to a decrease in neuronal excitability. This decrease in neuronal excitability may have therapeutic implications for the treatment of neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. The compound has been shown to increase the activity of KCNQ2/3 channels, which leads to a decrease in neuronal excitability. This compound has also been shown to have potential therapeutic applications in the treatment of heart failure and cancer. The compound has been shown to inhibit the growth of cancer cells in vitro, and it has been suggested that this compound may have potential as an anticancer agent.
実験室実験の利点と制限
N-{2-[(propylamino)carbonyl]phenyl}-1,3-benzodioxole-5-carboxamide has several advantages for lab experiments. The compound is relatively easy to synthesize, and it has been shown to be stable under a wide range of conditions. This compound has also been shown to have a high degree of selectivity for KCNQ2/3 channels, which makes it a useful tool for studying the function of these channels. However, there are also some limitations to using this compound in lab experiments. The compound has poor solubility in aqueous solutions, which can make it difficult to work with. Additionally, this compound has not been extensively studied in vivo, which limits our understanding of its potential therapeutic applications.
将来の方向性
There are several future directions for the study of N-{2-[(propylamino)carbonyl]phenyl}-1,3-benzodioxole-5-carboxamide. One potential direction is to study the compound in vivo to better understand its potential therapeutic applications. Another direction is to investigate the use of this compound as an anticancer agent, as preliminary studies have shown promising results. Additionally, there is potential for the development of new compounds that are based on the structure of this compound, which may have improved pharmacological properties. Overall, the study of this compound has the potential to lead to the development of new therapeutic agents for the treatment of neurological disorders, heart failure, and cancer.
合成法
The synthesis method of N-{2-[(propylamino)carbonyl]phenyl}-1,3-benzodioxole-5-carboxamide involves a series of chemical reactions that are carried out in a laboratory setting. The starting material for the synthesis is 2-nitroaniline, which is converted to 2-aminobenzonitrile through a reduction reaction. The 2-aminobenzonitrile is then reacted with 4-bromo-2-(trifluoromethyl)phenyl isocyanate to form the intermediate compound. The intermediate compound is then reacted with propylamine to form the final product, this compound.
科学的研究の応用
N-{2-[(propylamino)carbonyl]phenyl}-1,3-benzodioxole-5-carboxamide has been studied extensively in the scientific community due to its potential use as a therapeutic agent. The compound has been shown to modulate the activity of KCNQ potassium channels, which are involved in the regulation of neuronal excitability. This compound has been shown to increase the activity of KCNQ2/3 channels, which are implicated in several neurological disorders, including epilepsy, neuropathic pain, and schizophrenia. This compound has also been shown to have potential therapeutic applications in the treatment of heart failure and cancer.
特性
IUPAC Name |
N-[2-(propylcarbamoyl)phenyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-2-9-19-18(22)13-5-3-4-6-14(13)20-17(21)12-7-8-15-16(10-12)24-11-23-15/h3-8,10H,2,9,11H2,1H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQRGIACNRRFKSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=CC=C1NC(=O)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-{[5-(2-cyano-3-methoxy-3-oxo-1-propen-1-yl)-2-methoxybenzyl]oxy}benzoate](/img/structure/B5351176.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxopyrrolidin-3-yl]-2-(2,5-dimethylphenyl)acetamide](/img/structure/B5351181.png)

![1-(1-{5-[(pyrimidin-2-ylthio)methyl]-2-furoyl}piperidin-4-yl)pyrrolidin-2-one](/img/structure/B5351193.png)
![4-(4-benzyl-1H-pyrazol-5-yl)-1-[(3-ethyl-1H-pyrazol-5-yl)methyl]piperidine](/img/structure/B5351198.png)
![5-ethyl-2-methyl-4-[3-(1-pyrrolidinylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5351204.png)
![1-(naphtho[2,1-b]furan-2-ylcarbonyl)azepane](/img/structure/B5351210.png)
![cis-4-[(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]cyclohexanol](/img/structure/B5351213.png)

![4-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-2,6-dimethylmorpholine](/img/structure/B5351225.png)
![2-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(4-chlorophenyl)vinyl 4-chlorobenzoate](/img/structure/B5351243.png)
![(3R*,3aR*,7aR*)-1-(1-benzofuran-3-ylcarbonyl)-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5351251.png)

![7-acetyl-6-(6-methyl-2-pyridinyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5351259.png)